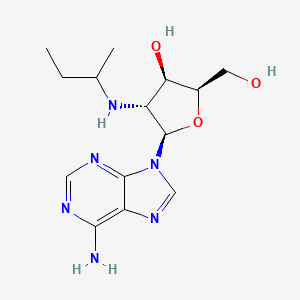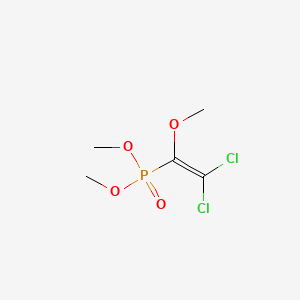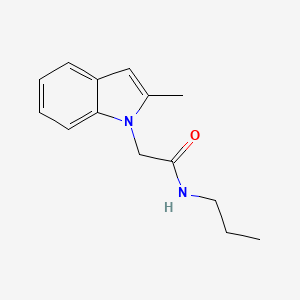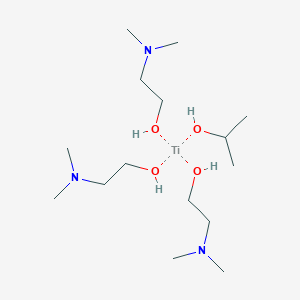
Titanium, tris(2-(dimethylamino)ethanolato-kappaO)(2-propanolato)-, (T-4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Titanium, tris(2-(dimethylamino)ethanolato-kappaO)(2-propanolato)-, (T-4)- is a titanium-based compound known for its unique chemical properties and applications. This compound is characterized by the presence of three 2-(dimethylamino)ethanolato ligands and one 2-propanolato ligand coordinated to a titanium center. It is used in various scientific and industrial applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, tris(2-(dimethylamino)ethanolato-kappaO)(2-propanolato)-, (T-4)- typically involves the reaction of titanium tetrachloride with 2-(dimethylamino)ethanol and 2-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
TiCl4+3(CH3)2NCH2CH2OH+CH3CH(OH)CH3→Ti(OCH2CH2N(CH3)2)3(OCH(CH3)2)+4HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
化学反応の分析
Types of Reactions
Titanium, tris(2-(dimethylamino)ethanolato-kappaO)(2-propanolato)-, (T-4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state titanium compounds.
Substitution: The ligands can be substituted with other ligands, leading to the formation of different titanium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using various alcohols or amines.
Major Products Formed
Oxidation: Titanium dioxide (TiO₂)
Reduction: Lower oxidation state titanium compounds
Substitution: New titanium complexes with different ligands
科学的研究の応用
Titanium, tris(2-(dimethylamino)ethanolato-kappaO)(2-propanolato)-, (T-4)- has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and nanotechnology.
作用機序
The mechanism of action of Titanium, tris(2-(dimethylamino)ethanolato-kappaO)(2-propanolato)-, (T-4)- involves its ability to coordinate with various substrates and catalyze chemical reactions. The titanium center acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. The ligands play a crucial role in stabilizing the titanium center and modulating its reactivity.
類似化合物との比較
Similar Compounds
Titanium isopropoxide: Another titanium alkoxide with similar reactivity but different ligand structure.
Titanium ethoxide: Similar to titanium isopropoxide but with ethoxide ligands.
Titanium butoxide: Contains butoxide ligands and exhibits similar chemical properties.
Uniqueness
Titanium, tris(2-(dimethylamino)ethanolato-kappaO)(2-propanolato)-, (T-4)- is unique due to the presence of 2-(dimethylamino)ethanolato ligands, which provide distinct electronic and steric properties. These ligands enhance the compound’s stability and reactivity, making it suitable for specific applications that other titanium alkoxides may not be able to achieve.
特性
CAS番号 |
68443-62-9 |
|---|---|
分子式 |
C15H41N3O4Ti |
分子量 |
375.37 g/mol |
IUPAC名 |
2-(dimethylamino)ethanol;propan-2-ol;titanium |
InChI |
InChI=1S/3C4H11NO.C3H8O.Ti/c3*1-5(2)3-4-6;1-3(2)4;/h3*6H,3-4H2,1-2H3;3-4H,1-2H3; |
InChIキー |
OUDQBRBFIACHJW-UHFFFAOYSA-N |
正規SMILES |
CC(C)O.CN(C)CCO.CN(C)CCO.CN(C)CCO.[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


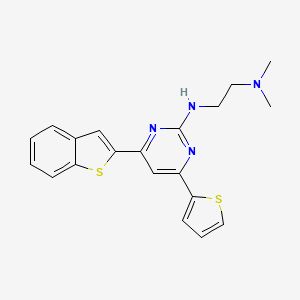

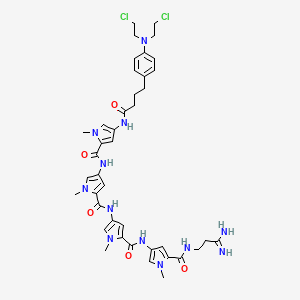

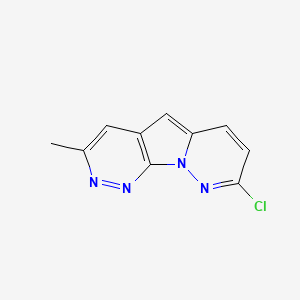


![2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione](/img/structure/B12810336.png)
